molecular formula C15H19NO2 B2359243 Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287260-77-7

Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate

Cat. No. B2359243
CAS RN: 2287260-77-7
M. Wt: 245.322
InChI Key: MFKAJOGRVYHHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate, also known as MAPA, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is not fully understood. However, it is believed to interact with the GABAergic system, which is involved in the regulation of neuronal excitability. Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been shown to enhance GABAergic neurotransmission, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins. Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has also been shown to increase the levels of GABA in the brain, leading to its anticonvulsant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate in lab experiments is its high purity and stability. It can be synthesized in large quantities and is readily available for research purposes. However, one limitation of using Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

For research on Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate include its potential as a treatment for neuropathic pain and epilepsy, its role in the GABAergic system, and the development of novel therapeutics based on Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate.

Synthesis Methods

Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate can be synthesized through a multistep process involving the reaction of 3-methylphenylcyclobutanone with L-alanine methyl ester. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate. This synthesis method has been optimized to produce Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate in high yields and purity.

Scientific Research Applications

Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant properties in animal models. Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has also been investigated as a potential treatment for neuropathic pain and epilepsy.

properties

IUPAC Name

methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-10-4-3-5-11(6-10)14-7-15(8-14,9-14)12(16)13(17)18-2/h3-6,12H,7-9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKAJOGRVYHHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C23CC(C2)(C3)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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